2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid, with the CAS number 1477885-09-8, is a compound characterized by its unique molecular structure and potential applications in scientific research. It belongs to the class of amino acids and is particularly notable for its incorporation of a thiophene moiety, which contributes to its chemical properties and biological activities. The molecular formula is CHNOS, and it has a molecular weight of 201.24 g/mol .
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is classified as an amino acid derivative. Its classification is significant in understanding its reactivity and potential roles in biochemical pathways.
The synthesis of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can be approached through several methods, commonly involving the following steps:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity but are often proprietary or vary by laboratory practices.
The molecular structure of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid features:
The structural representation can be described using SMILES notation: C[C@H](C(=O)O)C(C1=CC=CS1)=O, indicating the arrangement of atoms and functional groups within the molecule.
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry, particularly in designing derivatives for pharmaceutical applications.
The mechanism of action for 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid primarily involves its interaction with biological systems:
Data regarding its precise biological mechanisms remain under research but suggest potential impacts on neurological functions due to its amino acid nature.
The physical properties of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid include:
Key chemical properties include:
Relevant data on melting point and boiling point are not extensively documented but can be determined through experimental methods.
The applications of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid span various fields:
Stereoselective synthesis of 2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid requires precise chiral control due to the presence of two contiguous stereocenters. The syn-configuration between the amino and hydroxyl groups is critical for biological activity, necessitating asymmetric methodologies. Two predominant approaches have emerged: asymmetric aldol reactions and chiral auxiliary-mediated alkylations.
In the aldol strategy, 5-methylthiophene-2-carbaldehyde undergoes condensation with glycine equivalents. Evans oxazolidinone auxiliaries enable high diastereoselectivity (>90% de) when coupled with boron enolates, producing the syn-diastereomer preferentially. This method yields the target amino acid after auxiliary removal and hydrolysis, though it requires multi-step purification [3] [10]. Alternatively, organocatalytic aldol reactions using L-proline derivatives achieve moderate enantioselectivity (70-80% ee) but offer atom economy. The mechanism involves enamine formation between the catalyst and acetone-derived donors, followed by Re-face attack on the thiophene aldehyde [10].
Table 1: Stereoselective Methods Comparison
| Method | Chiral Controller | de/ee (%) | Overall Yield (%) | Key Advantage |
|---|---|---|---|---|
| Evans Auxiliary | Oxazolidinone | >90 de | 45-52 | Predictable syn selectivity |
| Organocatalysis | L-Proline amide | 70-80 ee | 38-42 | No chiral residue |
| Enzymatic Resolution | Lipase PS-30 | >99 ee | 28-30* | High enantiopurity |
*Theoretical maximum yield for resolution = 50%
Enzymatic resolution complements these methods. Lipases (e.g., Pseudomonas cepacia lipase PS-30) selectively hydrolyze the ester group of the undesired enantiomer in racemic N-acetylated precursors, isolating the target stereoisomer with >99% ee. However, this approach suffers from inherent 50% yield limitations unless coupled with racemization recycling [3] [7].
Solid-phase peptide synthesis (SPPS) facilitates the incorporation of 2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid into complex peptides. The Fmoc/t-Bu strategy is preferred due to its orthogonality and compatibility with acid-labile thiophene motifs. Key adaptations include:
Table 2: SPPS Resin and Handle Performance
| Resin Type | Linker | Cleavage Conditions | Purity of Target Compound (%) | Application |
|---|---|---|---|---|
| Wang resin | Hydroxymethylphenoxy | 95% TFA/2.5% H₂O/2.5% TIS | 85-90 | C-terminal acids |
| Rink amide MBHA | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | 95% TFA/scavengers | 88-92 | C-terminal amides |
| 2-Chlorotrityl chloride | Trityl derivative | 1-3% TFA/DCM | >95 | Side-chain unprotected building blocks |
Post-assembly, global deprotection-cleavage uses reagent K (TFA/phenol/thioanisole/water/EDT, 82:5:5:5:3) to remove t-butyl and TBS groups while minimizing t-butylation of the electron-rich thiophene ring. This approach yields peptides with the thiophene-hydroxypropanoic acid moiety intact [6] [8].
The β-hydroxyl group in 2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid serves as a handle for regioselective derivatization, enabling prodrug development or polymer conjugation. Key catalytic strategies include:
Notably, chemoselective oxidation of the hydroxyl to a ketone is achievable with TEMPO/BAIB (2:1 mol ratio) in wet acetonitrile. This preserves the thiophene ring integrity and avoids racemization at Cα. The resulting dehydroamino acid serves as a Michael acceptor for biochemical probes [10].
Table 3: Catalytic Systems for Hydroxyl Functionalization
| Reaction Type | Catalyst/System | Conditions | Selectivity/Yield | Application |
|---|---|---|---|---|
| Silylation | Imidazole/TBDPSCl | DMF, 25°C, 12 h | >98% (OH over NH₂) | Orthogonal protection |
| Acylation | DMAP/Ac₂O | CH₂Cl₂, 0°C, 2 h | 95% (exclusive OH acylation) | Prodrug synthesis |
| PEGylation | PPh₃-resin/DEAD | THF, 0°C → 25°C, 6 h | 80-85% | Polymer conjugates |
| Oxidation | TEMPO/BAIB | CH₃CN/H₂O, 25°C, 1 h | 88% (ketone) | Dehydroamino acid precursors |
Comparative Table of Thiophene-Containing Amino Acid Derivatives
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9